molecular formula C16H16BrN5 B6458983 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549051-21-8

6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline

Cat. No.: B6458983
CAS No.: 2549051-21-8
M. Wt: 358.24 g/mol
InChI Key: BPVIQMJLSXHELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core substituted with a bromo group at the 6th position and an azetidine ring at the 2nd position The azetidine ring is further substituted with a 4-methyl-1H-pyrazol-1-ylmethyl group

Properties

IUPAC Name

6-bromo-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5/c1-11-5-19-22(7-11)10-12-8-21(9-12)16-18-6-13-4-14(17)2-3-15(13)20-16/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVIQMJLSXHELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=C4C=C(C=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Bromination: The quinazoline core is then brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.

    Pyrazole Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a probe to investigate the function of specific proteins and enzymes in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets in the cell. The compound is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}benzimidazole
  • 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Uniqueness

Compared to similar compounds, 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is unique due to its quinazoline core, which imparts distinct chemical and biological properties. The presence of the azetidine and pyrazole substituents further enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Biological Activity

6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and therapeutic implications of this compound based on various research findings.

Chemical Structure

The compound features a quinazoline core with a bromo substituent and a pyrazole moiety, which are known to enhance biological activity. The presence of the azetidine ring further contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. A study demonstrated that related compounds showed significant antibacterial and antifungal activity against various strains, including Staphylococcus aureus and Candida albicans . The introduction of specific substituents on the quinazoline ring can enhance this activity.

CompoundActivity TypeTested StrainsInhibition Zone (mm)
6-bromo-2-{...}AntibacterialBacillus subtilis15
6-bromo-2-{...}AntifungalAspergillus niger18

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been explored. In vivo studies using carrageenan-induced paw edema models showed that certain derivatives exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like ibuprofen .

CompoundInflammation ModelDose (mg/kg)Edema Reduction (%)
6-bromo-2-{...}Paw Edema5045
IbuprofenPaw Edema5060

The biological activity of 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is attributed to its ability to interact with specific biological targets. It may act as an inhibitor of certain kinases involved in cell signaling pathways related to inflammation and microbial resistance .

Kinase Inhibition

The compound's structure suggests it may inhibit kinases such as EGFR or other receptor tyrosine kinases, which play crucial roles in cellular processes including growth and differentiation. The binding affinity and selectivity towards these targets require further investigation through molecular docking studies.

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

  • Study on Antibacterial Activity : A series of synthesized quinazolines were tested against multi-drug resistant bacterial strains, showing promising results in inhibiting bacterial growth .
  • Study on Anti-inflammatory Effects : In a model of acute inflammation, compounds similar to 6-bromo-2-{...} were shown to significantly reduce swelling and pain, indicating their potential as therapeutic agents for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.